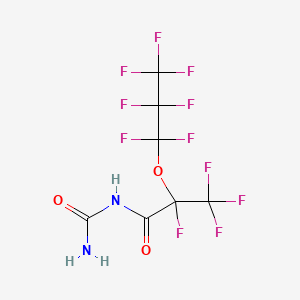
N-carbamoyl-2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-carbamoyl-2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanamide is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple fluorine atoms, which impart high stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-carbamoyl-2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanamide typically involves the reaction of heptafluoropropyl alcohol with tetrafluoroethylene oxide to form an intermediate, which is then reacted with carbamoyl chloride under controlled conditions. The reaction conditions often require low temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-carbamoyl-2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-carbamoyl-2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanamide is used as a building block for the synthesis of more complex fluorinated compounds. Its stability and reactivity make it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a fluorinated probe in imaging and diagnostic applications. Its unique properties allow for enhanced imaging contrast and specificity.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. The fluorinated nature of the compound can improve the pharmacokinetic properties of drugs, such as increased bioavailability and stability.
Industry
In industrial applications, this compound is used in the production of high-performance polymers and coatings. Its resistance to chemical and thermal degradation makes it suitable for use in harsh environments.
Mechanism of Action
The mechanism by which N-carbamoyl-2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanamide exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. This can lead to changes in cellular pathways and processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid: This compound shares a similar fluorinated backbone but differs in functional groups.
Hexafluoropropylene oxide dimer acid: Another fluorinated compound with similar stability and reactivity.
Uniqueness
N-carbamoyl-2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanamide is unique due to its specific combination of fluorinated groups and carbamoyl functionality. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in various scientific fields.
Properties
Molecular Formula |
C7H3F11N2O3 |
|---|---|
Molecular Weight |
372.09 g/mol |
IUPAC Name |
N-carbamoyl-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanamide |
InChI |
InChI=1S/C7H3F11N2O3/c8-3(5(11,12)13,1(21)20-2(19)22)23-7(17,18)4(9,10)6(14,15)16/h(H3,19,20,21,22) |
InChI Key |
FMTMUAQGOCRPLX-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















